(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
Background and Significance of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, featuring nitrogen and sulfur atoms at positions 1 and 3, respectively. This unique architecture allows for extensive structural modifications, enabling researchers to fine-tune pharmacological properties such as bioavailability, target selectivity, and metabolic stability.
The significance of benzothiazole derivatives lies in their demonstrated efficacy across diverse therapeutic areas. For instance, 2-aminobenzothiazoles have shown promise as anticancer agents by modulating pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Substitutions at the 3rd and 6th positions of the benzothiazole ring, such as halogens (e.g., chlorine, iodine) or alkoxy groups (e.g., methoxyethyl), further enhance binding affinity to biological targets like kinases or DNA topoisomerases. These modifications also improve solubility and pharmacokinetic profiles, making benzothiazoles attractive candidates for drug development.
Historical Development of Benzothiazole-Based Compounds
The exploration of benzothiazoles began in the early 20th century, with initial studies focusing on their synthetic accessibility and antimicrobial properties. The discovery of the antitubercular activity of 2-aminobenzothiazoles in the 1950s marked a turning point, spurring interest in their medicinal potential. By the 1990s, advances in combinatorial chemistry enabled the systematic synthesis of benzothiazole libraries, leading to the identification of compounds with antitumor, antifungal, and antiviral activities.
A pivotal development occurred in the 2000s with the introduction of halogenated benzothiazoles. Researchers found that iodine and chlorine substitutions at specific positions enhanced electronic interactions with biological targets, improving inhibitory effects on cancer cell proliferation. Concurrently, the incorporation of methoxyethyl groups addressed challenges related to blood-brain barrier penetration, expanding applications to neurodegenerative diseases. These innovations laid the groundwork for designing advanced derivatives like (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide.
Emergence of this compound in Research
The compound this compound emerged from efforts to optimize the dual functionality of halogen and alkoxy substituents on the benzothiazole core. The 6-chloro group enhances electrophilic character, facilitating covalent interactions with cysteine residues in enzyme active sites. Meanwhile, the 2-iodobenzamide moiety introduces steric bulk and radiopharmaceutical potential, enabling applications in targeted cancer imaging.
Recent studies highlight its role as a kinase inhibitor, where the methoxyethyl chain improves solubility without compromising binding to ATP pockets. The Z-configuration of the imine bond ensures optimal spatial alignment for target engagement, a feature validated through comparative molecular docking studies.
Table 1: Key Structural Features and Their Functional Roles
Theoretical Framework and Research Objectives
The design of this compound is grounded in structure-activity relationship (SAR) principles. Theoretical models predict that the iodine atom’s polarizability enhances π-π stacking with aromatic residues in proteins, while the methoxyethyl group’s ether oxygen participates in hydrogen bonding. These interactions are critical for achieving high target specificity.
Current research objectives focus on:
- Synthesizing the compound via regioselective halogenation and palladium-catalyzed cross-coupling reactions.
- Characterizing its interaction with oncology targets (e.g., EGFR, VEGFR) using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Evaluating in vitro cytotoxicity against solid tumor cell lines, with comparative analysis against existing benzothiazole derivatives.
Properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJIGQQUFZWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole core.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl halide under basic conditions.
Formation of the Iodobenzamide: The final step involves the coupling of the benzo[d]thiazole derivative with 2-iodobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodobenzamide group, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions that promote nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of new functional groups such as amines, ethers, or thiols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Chlorinated Benzothiazoles
- Compound 2 (): 6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl derivative. Substituents: Chloro (C6), methyl (C7), and a hydrazine group. Key differences: Sulfone (SO₂) groups and fused dithiazine ring instead of a benzamide. Applications: Not explicitly stated, but sulfone-containing benzothiazoles are often investigated for antimicrobial or anti-inflammatory activity .
- Compound 17 (): 6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino derivative. Substituents: Chloro (C6), cyano (C7), and a hydroxybenzylidene group.
Iodine-Containing Aryl Derivatives
Ether-Linked Side Chains
- Compound 4c1 (): 2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide. Substituents: Morpholinopropyl side chain. Key differences: Quaternary ammonium group enhances solubility and cellular uptake, critical for antibacterial activity .
Melting Points and Stability
Spectroscopic Data
IR Spectroscopy :
- ¹H-NMR: Compound 2 (): δ 3.31 ppm (N-CH₃), δ 7.86–7.92 ppm (aromatic protons) . Compound 4c1 (): δ 3.69 ppm (N-CH₃), δ 6.90–7.84 ppm (quinolinium and indole protons) .
Anticancer Potential
- Compounds : N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives showed VEGFR-2 inhibition (IC₅₀ = 0.89–1.42 µM), suggesting the nitro group enhances kinase binding .
- Target Compound : The 2-iodobenzamide may mimic nitro groups in hydrogen-bonding interactions, though iodine’s larger size could alter binding kinetics.
Antibacterial Activity
- Compound 4c1 (): MIC = 2–8 µg/mL against S. aureus and E. coli due to quinolinium-mediated membrane disruption .
- Target Compound: The 2-methoxyethyl group may reduce cytotoxicity compared to morpholinopropyl chains, balancing efficacy and safety.
Photophysical Properties
- Compound 3x (): Exhibits aggregation-induced emission (AIE) with λₑₘ = 550 nm, attributed to restricted rotation of the iodophenyl group .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectral Data Comparison
| Compound | IR (C=N, cm⁻¹) | ¹H-NMR (Key Peaks, ppm) |
|---|---|---|
| Target Compound | ~1645 | δ 3.50 (OCH₃), δ 7.5–8.0 (Ar-H) |
| Compound 2 () | 1645 | δ 3.31 (N-CH₃), δ 7.86 (Ar-H) |
| Compound 17 () | 1605 | δ 3.69 (N-CH₃), δ 6.90–7.84 |
Biological Activity
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic compound with a complex structure that incorporates a benzo[d]thiazole moiety and a benzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article aims to synthesize current knowledge regarding the biological activity of this compound, drawing from diverse research findings and case studies.
Structural Characteristics
The structural complexity of this compound includes:
- Chloro-substituted Benzo[d]thiazole : Known for its anticancer properties.
- Methoxyethyl Group : Potentially enhances solubility and bioavailability.
- Iodobenzamide Functional Group : May contribute to diverse interactions with biological targets.
Table 1: Structural Features and Potential Biological Activities
| Structural Feature | Potential Biological Activity |
|---|---|
| Chloro Group | Anticancer effects |
| Methoxyethyl Group | Improved solubility and bioavailability |
| Iodobenzamide | Diverse interactions with biological targets |
Anticancer Activity
The benzo[d]thiazole component has been linked to significant anticancer properties. Compounds featuring this moiety have shown efficacy against various cancer cell lines, suggesting that this compound may similarly affect cancer cell proliferation through:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell growth.
- Induction of Apoptosis : The benzo[d]thiazole moiety may trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
Research has demonstrated that derivatives of benzothiazole, including compounds structurally similar to this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, a study found that these derivatives could induce apoptosis via mitochondrial pathways in breast cancer cell lines .
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory potential of benzothiazole derivatives. The study indicated that compounds with similar structures could significantly lower levels of inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation-related pathways in cancer progression .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation; induction of apoptosis |
| Anti-inflammatory | Reduction in inflammatory cytokines; modulation of inflammatory pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
